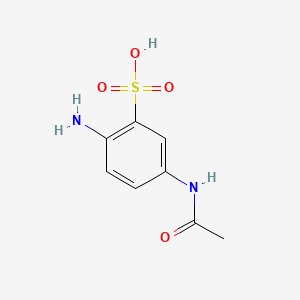

5-Acetamido-2-aminobenzenesulfonic acid

Description

Properties

IUPAC Name |

5-acetamido-2-aminobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-5(11)10-6-2-3-7(9)8(4-6)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRVJZNHPVJYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059141 | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-78-6 | |

| Record name | 5-Acetamido-2-aminobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoacetanilide-3-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetamido-2-aminobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Acetamido-2-aminobenzenesulfonic Acid

This guide provides a comprehensive overview and detailed protocol for the synthesis of 5-Acetamido-2-aminobenzenesulfonic acid (CAS No. 116-63-2), a key intermediate in the production of various dyes and pharmaceuticals. The narrative is structured to provide not only a step-by-step methodology but also the underlying chemical principles and strategic considerations that govern this multi-step synthesis, ensuring both technical accuracy and practical applicability for researchers and drug development professionals.

Introduction and Strategic Overview

5-Acetamido-2-aminobenzenesulfonic acid is a substituted benzenesulfonic acid derivative featuring three key functional groups: a sulfonic acid group, a primary amino group, and an acetamido group. This unique arrangement makes it a valuable building block, particularly in the synthesis of complex azo dyes and specialized sulfonamide-based therapeutic agents.

The most logical and widely practiced synthetic route proceeds from a readily available and economical starting material, 4-aminobenzenesulfonic acid (sulfanilic acid). The synthesis is a three-step process that leverages fundamental reactions in organic chemistry:

-

Protection (Acetylation): The primary amino group of sulfanilic acid is first protected by acetylation. This is a critical step to prevent unwanted side reactions during the subsequent nitration and to control the regioselectivity of the electrophilic substitution.

-

Nitration: A nitro group is introduced onto the aromatic ring via electrophilic aromatic substitution. The directing effects of the existing substituents guide the nitro group to the desired position.

-

Reduction: The newly introduced nitro group is selectively reduced to a primary amine to yield the final target compound.

This strategic sequence ensures high yields and purity by carefully managing the reactivity and directing effects of the functional groups at each stage.

Overall Synthesis Workflow

The diagram below outlines the complete synthetic pathway from sulfanilic acid to the final product.

Caption: High-level workflow for the three-step synthesis of 5-Acetamido-2-aminobenzenesulfonic acid.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization. This section delves into the chemical principles governing each transformation.

Step 1: Acetylation of Sulfanilic Acid

The initial step involves the acetylation of the amino group of sulfanilic acid. Sulfanilic acid exists as a zwitterion, which reduces the nucleophilicity of the amino group.[1] Therefore, the reaction is typically carried out under basic or neutral conditions by first forming the sodium salt of sulfanilic acid.

-

Causality: The amino group (-NH₂) is a powerful activating group and is susceptible to oxidation by the nitric acid used in the next step. Converting it to an acetamido group (-NHCOCH₃) moderates its activating effect, protects it from oxidation, and ensures the desired regiochemical outcome in the nitration step.[2][3] The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of acetic anhydride.

Step 2: Electrophilic Aromatic Nitration

This is the key regioselective step. The nitration of 4-acetamidobenzenesulfonic acid is a classic example of electrophilic aromatic substitution.

-

Generation of the Electrophile: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[2][3] HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Regioselectivity: The aromatic ring has two directing groups:

-

Acetamido group (-NHCOCH₃): An activating, ortho-, para- directing group.

-

Sulfonic acid group (-SO₃H): A deactivating, meta- directing group. The powerful activating effect of the acetamido group dominates. Since the para position is already occupied by the sulfonic acid group, the incoming nitronium electrophile is directed to the position ortho to the acetamido group. Steric hindrance from the bulky sulfonic acid group further favors substitution at the C2 position over the C6 position.[3]

-

Reaction Mechanism: Nitration

Caption: Mechanism of electrophilic aromatic substitution for the nitration step.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the aromatic nitro group to a primary amine. This is a well-established transformation with several reliable methods.

-

Causality: The choice of reducing agent depends on factors like scale, cost, and safety.

-

Metal-Acid Reduction: A common laboratory and industrial method involves using a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (typically HCl). This method is robust and cost-effective.

-

Sulfide Reduction: Using sodium sulfide or sodium hydrosulfide in an aqueous or alcoholic solution is another effective method, particularly useful for selective reductions when other reducible groups are present.

-

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers in a well-equipped laboratory. All procedures must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Materials and Reagents

| Reagent/Material | Molecular Formula | M.Wt. ( g/mol ) | CAS No. |

| Sulfanilic Acid | C₆H₇NO₃S | 173.19 | 121-57-3 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 497-19-8 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 |

| Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 |

| Iron Powder | Fe | 55.85 | 7439-89-6 |

| Hydrochloric Acid (37%) | HCl | 36.46 | 7647-01-0 |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |

Step 1: Synthesis of 4-Acetamidobenzenesulfonic Acid

-

Preparation of Sodium Sulfanilate: In a 1 L beaker, dissolve 86.5 g (0.5 mol) of sulfanilic acid and 26.5 g (0.25 mol) of anhydrous sodium carbonate in 500 mL of water. Heat gently to about 50-60°C to facilitate dissolution, resulting in a clear solution.

-

Acetylation: Cool the solution to room temperature. While stirring vigorously, add 56.1 g (0.55 mol) of acetic anhydride in one portion.

-

Reaction & Isolation: Continue stirring for 30-40 minutes. The product, 4-acetamidobenzenesulfonic acid, may begin to precipitate. Cool the mixture in an ice bath to complete precipitation.

-

Filtration: Collect the white crystalline product by vacuum filtration and wash the filter cake with a small amount of cold water.

-

Drying: Dry the product in an oven at 100-110°C. The expected yield is approximately 95-105 g (88-97%).

Step 2: Synthesis of 4-Acetamido-2-nitrobenzenesulfonic Acid

-

Dissolution: In a 500 mL flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 107.5 g (0.5 mol) of the dried 4-acetamidobenzenesulfonic acid from Step 1 to 150 mL of concentrated sulfuric acid. Stir until a complete solution is obtained, ensuring the temperature does not exceed 20°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 35 mL (0.55 mol) of concentrated nitric acid to 50 mL of concentrated sulfuric acid. Cool this mixture to below 10°C.

-

Nitration: Add the cold nitrating mixture dropwise to the solution of 4-acetamidobenzenesulfonic acid over 1-2 hours. Crucially, maintain the reaction temperature between 5-10°C throughout the addition. [2][4] Exceeding this temperature can lead to dinitration and other side products.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 10°C for another 2 hours.

-

Isolation: Pour the reaction mixture slowly and carefully onto 500 g of crushed ice with stirring. The product will precipitate as a pale yellow solid.

-

Filtration and Washing: Filter the solid under vacuum and wash thoroughly with ice-cold water until the washings are neutral to litmus paper. This removes residual acids.

-

Drying: Dry the product. The expected yield is approximately 110-120 g (85-92%).

Step 3: Synthesis of 5-Acetamido-2-aminobenzenesulfonic Acid

-

Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, create a slurry of 75 g (1.34 mol) of fine iron powder in 400 mL of water. Add 10 mL of concentrated hydrochloric acid and heat the mixture to 90-95°C with vigorous stirring.

-

Addition of Nitro Compound: Add the moist 4-acetamido-2-nitrobenzenesulfonic acid (approx. 0.5 mol) from Step 2 in small portions over 1 hour, maintaining the temperature near boiling. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 95°C for an additional 2-3 hours until the reaction is complete (disappearance of the yellow color).

-

Neutralization and Filtration: While still hot, carefully add a saturated solution of sodium carbonate until the mixture is slightly alkaline (pH 8-9). This precipitates iron as its hydroxide/carbonate. Filter the hot mixture by vacuum filtration to remove the iron sludge. Wash the sludge with a small amount of hot water.

-

Precipitation of Product: Combine the filtrate and washings. Add concentrated hydrochloric acid until the pH is approximately 3-4. The product will precipitate.

-

Isolation and Drying: Cool the mixture in an ice bath to complete precipitation. Collect the off-white to beige crystalline product by filtration, wash with a small amount of cold water, and dry.[5] The expected yield is approximately 90-98 g (78-85% based on the nitro compound).

Safety and Handling

-

Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents.[6] Handle with extreme care, avoiding contact with skin, eyes, and clothing.[7] Always add acid to water, never the other way around.

-

Acetic Anhydride: It is corrosive and a lachrymator. Avoid inhalation of vapors.

-

Nitration: The nitration reaction is highly exothermic and can run away if the temperature is not strictly controlled. Use an efficient cooling bath and add the nitrating agent slowly.[4]

-

Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with care.

-

General Practices: Always handle chemicals in a well-ventilated fume hood.[8] Wear appropriate PPE at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8]

References

-

PrepChem. (n.d.). Synthesis of 2-amino-5-acetylaminobenzenesulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0168680A1 - Solid phase acylation of aminosulfonic acids.

- Google Patents. (n.d.). US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.

-

JAAN's Science Class. (2012-01-01). Nitration of acetanilide (Lab report). Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link]

-

Scribd. (n.d.). The Nitration of Acetanilide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetamido-5-aminobenzenesulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]

Sources

- 1. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 2. jscienceclass.blogspot.com [jscienceclass.blogspot.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. scribd.com [scribd.com]

- 5. ccount-chem.com [ccount-chem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic data of 5-Acetamido-2-aminobenzenesulfonic acid (NMR, IR, UV-Vis)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Acetamido-2-aminobenzenesulfonic Acid

Introduction

5-Acetamido-2-aminobenzenesulfonic acid (CAS No. 88-64-2) is a substituted aromatic compound of significant interest in the synthesis of azo dyes and other specialty chemicals.[1][2] Its molecular structure incorporates several key functional groups—an amine, an acetamide, and a sulfonic acid—all attached to a central benzene ring. Accurate structural confirmation and purity assessment are paramount for its application in research and industrial processes. This guide provides a detailed analysis of the primary spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As a self-validating framework, the data from each technique corroborates the others, providing a comprehensive and trustworthy molecular portrait.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of 5-Acetamido-2-aminobenzenesulfonic acid (C₈H₁₀N₂O₄S) are:[3]

-

Aromatic Ring: A benzene ring substituted at positions 1, 2, and 5. This will give rise to characteristic signals in the aromatic region of NMR spectra and specific absorption bands in IR and UV-Vis spectra.

-

Amine Group (-NH₂): A primary amine at the C2 position.

-

Acetamido Group (-NHCOCH₃): An amide group at the C5 position, consisting of a secondary amine and a carbonyl group.

-

Sulfonic Acid Group (-SO₃H): A strongly acidic group at the C1 position.

The interplay of these groups dictates the electronic environment of each atom, which is precisely what spectroscopic methods measure.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. [4]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -COCH₃ | ~2.1 | Singlet (s) | 3H | Methyl protons are isolated and deshielded by the adjacent carbonyl group. |

| Aromatic H | ~7.0 - 8.0 | Multiplet (m) | 3H | Protons on the benzene ring exhibit complex splitting due to coupling with each other. Their exact shifts are influenced by the electronic effects of the substituents. |

| -NH₂ | Variable (~5.0 - 6.0) | Broad Singlet (br s) | 2H | Amine protons are exchangeable and often appear as a broad signal. The chemical shift is highly dependent on solvent and concentration. |

| -SO₃H | Variable (>10.0) | Broad Singlet (br s) | 1H | The sulfonic acid proton is highly acidic and exchangeable, typically appearing as a very broad signal downfield. |

| -NHCO- | Variable (~9.0 - 10.0) | Broad Singlet (br s) | 1H | The amide proton is also exchangeable and its signal is often broad. |

Note: Predicted chemical shifts are estimates based on standard functional group values. Actual values may vary based on experimental conditions.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. [5]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| -C H₃ | ~24 | Aliphatic methyl carbon. |

| Aromatic C -H | ~110 - 130 | Aromatic carbons with attached protons. |

| Aromatic C -N | ~130 - 150 | Aromatic carbons bonded to nitrogen are shifted downfield. |

| Aromatic C -S | ~140 - 150 | The carbon attached to the electron-withdrawing sulfonic acid group is significantly deshielded. |

| -C =O | ~169 | Carbonyl carbon of the amide group. |

Note: The molecule has 8 carbon atoms, but due to the substitution pattern, all 6 aromatic carbons are expected to be chemically distinct, resulting in 8 total signals.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: FTIR-ATR

A common and simple method for solid samples is Attenuated Total Reflectance (ATR).

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid 5-Acetamido-2-aminobenzenesulfonic acid powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

The IR spectrum is analyzed by correlating absorption bands (in cm⁻¹) to the vibrations of specific functional groups. [6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | A pair of bands in this region is characteristic of a primary amine. |

| 3300 - 3100 | N-H Stretch | Secondary Amide (-NHCO-) | A single, often broad band. |

| ~1680 | C=O Stretch | Amide I Band | A strong, sharp absorption characteristic of the amide carbonyl group. |

| ~1550 | N-H Bend | Amide II Band | A medium-to-strong band resulting from a combination of N-H bending and C-N stretching. |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Multiple sharp bands characteristic of the benzene ring. |

| ~1200 & ~1040 | S=O Stretch | Sulfonic Acid (-SO₃H) | Two strong, characteristic bands for the symmetric and asymmetric stretching of the S=O bonds. |

| ~1150 | C-N Stretch | Aryl-Amine/Amide | Stretching vibration of the bond between the ring and nitrogen atoms. |

Caption: Correlation of functional groups to their IR absorption regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Experimental Protocol: UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., water, ethanol, or methanol).

-

Solution Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).

-

Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to 0.0).

-

Measurement: Fill a second cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm. The wavelength of maximum absorbance (λmax) is the key parameter.

UV-Vis Spectral Interpretation

For 5-Acetamido-2-aminobenzenesulfonic acid, the UV-Vis spectrum is dominated by π → π* transitions within the substituted benzene ring. The presence of auxochromes (electron-donating groups like -NH₂ and -NHCOCH₃) attached to the chromophore (the benzene ring) typically shifts the λmax to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. One would expect to see strong absorption bands in the 250-350 nm range, characteristic of a highly substituted aromatic system.

Conclusion

The structural elucidation of 5-Acetamido-2-aminobenzenesulfonic acid is robustly achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework and confirm the substitution pattern of the aromatic ring. IR spectroscopy provides unequivocal evidence for all key functional groups, including the amine, amide, and sulfonic acid moieties, through their characteristic vibrational frequencies. Finally, UV-Vis spectroscopy confirms the presence of the conjugated aromatic system. Together, these methods provide a comprehensive and self-validating dataset that confirms the identity and integrity of the compound, which is essential for its use in research and development.

References

- Ccount Chem. 5-Acetamido-2-Aminobenzenesulfonic Acid.

- ChemicalBook. 88-64-2 | CAS DataBase.

- IndiaMART. 5-Acetamido - 2 - Amino Benzene Sulfonic Acid.

- ChemicalBook. 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) MS spectrum.

- ChemicalBook. 4-Acetamido-2-aminobenzenesulfonic acid | 88-64-2.

- H. Ramesh Kumar. Acetyl MPDSA (Acetyl Metaminic acid).

- BOC Sciences. CAS 96-78-6 5-Acetamido-2-aminobenzenesulfonic acid.

- Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986).

- PubChem. Benzenesulfonic acid, 4-(acetylamino)-2-amino- | C8H10N2O4S | CID 6939.

- International Journal of Advanced Research. ISSN: 2320-5407 Int. J. Adv. Res. 5(5), 164-169.

- The Royal Society of Chemistry. Supplementary Information.

- PubChem. 2-Acetamido-5-aminobenzenesulfonic acid | C8H10N2O4S | CID 81450.

- World Ensure. 5-acetamido -2 -amino Benzene Sulfonic Acid Exporter, Supplier from Ahmedabad.

- ChemicalBook. 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) 13C NMR spectrum.

- Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).

- ChemicalBook. 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) 1H NMR spectrum.

Sources

- 1. 4-Acetamido-2-aminobenzenesulfonic acid | 88-64-2 [chemicalbook.com]

- 2. Acetyl MPDSA (Acetyl Metaminic acid) Supplier, Exporter from Mumbai [hrameshkumar.com]

- 3. Benzenesulfonic acid, 4-(acetylamino)-2-amino- | C8H10N2O4S | CID 6939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) MS spectrum [chemicalbook.com]

The Solubility Profile of 5-Acetamido-2-aminobenzenesulfonic Acid in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 5-acetamido-2-aminobenzenesulfonic acid in various organic solvents. This compound, a key intermediate in the synthesis of certain dyes and pharmaceuticals, possesses a complex molecular structure that dictates its solubility behavior. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document offers a theoretical framework for predicting solubility based on the molecule's physicochemical properties, presents qualitative solubility observations, and provides a detailed, field-proven protocol for the experimental determination of its solubility using the equilibrium shake-flask method. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the drug development sector, enabling them to make informed decisions and streamline their laboratory workflows.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For a compound like 5-acetamido-2-aminobenzenesulfonic acid, which finds applications in both the chemical and pharmaceutical industries, a thorough understanding of its solubility in a range of organic solvents is not merely academic—it is a critical determinant of its practical utility.

In the realm of synthetic chemistry, solvent selection directly impacts reaction kinetics, yield, and purity. In pharmaceutical development, the aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) or an intermediate is a key factor influencing its bioavailability, formulation design, and ultimate therapeutic efficacy. Poor solubility can lead to significant challenges in drug absorption and formulation, often requiring complex and costly solubilization techniques. Therefore, a comprehensive understanding of the solubility profile of 5-acetamido-2-aminobenzenesulfonic acid is essential for its effective application.

Physicochemical Properties and Predicted Solubility of 5-Acetamido-2-aminobenzenesulfonic Acid

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. 5-Acetamido-2-aminobenzenesulfonic acid (CAS Number: 116-63-2) possesses a molecular formula of C8H10N2O3S and a molecular weight of 214.24 g/mol .[2] Its structure features several key functional groups that govern its interactions with different solvents:

-

Sulfonic Acid Group (-SO3H): This is a highly polar and acidic functional group that can engage in strong hydrogen bonding. The presence of the sulfonic acid group significantly enhances the water solubility of compounds.[3] It is also expected to contribute to solubility in polar protic solvents like alcohols and polar aprotic solvents that can act as hydrogen bond acceptors.

-

Amino Group (-NH2): This primary amine group is also polar and can act as both a hydrogen bond donor and acceptor.

-

Acetamido Group (-NHCOCH3): This amide group is polar and contributes to the molecule's ability to form hydrogen bonds.

-

Benzene Ring: The aromatic ring is a nonpolar moiety.

The overall solubility of 5-acetamido-2-aminobenzenesulfonic acid is a balance between its polar functional groups, which favor dissolution in polar solvents, and its nonpolar aromatic backbone.

Predicted Solubility in Common Organic Solvents:

Based on its structure and the general principles of "like dissolves like," the following solubility trends can be predicted:

-

High Solubility: Expected in highly polar, protic solvents such as water, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The ability of these solvents to engage in strong hydrogen bonding with the sulfonic acid, amino, and acetamido groups is the primary driver for high solubility. Studies on similar sulfonamide structures have shown good solubility in dimethylacetamide, a solvent closely related to DMF.[4]

-

Moderate Solubility: Likely in lower alcohols such as methanol and ethanol. While these are polar protic solvents, their shorter alkyl chains make them less polar than water, which may result in slightly lower solubility.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether. The significant polarity mismatch between the solute and these solvents would result in weak solute-solvent interactions, making dissolution energetically unfavorable.

The following table summarizes the key physicochemical properties of 5-acetamido-2-aminobenzenesulfonic acid:

| Property | Value | Source |

| CAS Number | 116-63-2 | [2] |

| Molecular Formula | C8H10N2O3S | [2] |

| Molecular Weight | 214.24 g/mol | [2] |

| Appearance | Off-white to beige crystalline powder | [2] |

| Melting Point | 250-260°C (decomposes) | [2] |

| Water Solubility | Soluble | [2] |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

To obtain accurate and reliable solubility data, experimental determination is essential. The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound in a given solvent.[5] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for the shake-flask equilibrium solubility determination.

Detailed Step-by-Step Protocol:

Materials and Equipment:

-

5-Acetamido-2-aminobenzenesulfonic acid (purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an amount of 5-acetamido-2-aminobenzenesulfonic acid that is in clear excess of its expected solubility into a vial. A good starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the slurries at a moderate speed for a predetermined period. A typical equilibration time is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 5-acetamido-2-aminobenzenesulfonic acid.

-

Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Factors Influencing the Solubility of 5-Acetamido-2-aminobenzenesulfonic Acid

Several factors can influence the solubility of 5-acetamido-2-aminobenzenesulfonic acid in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic. However, the extent of this effect varies depending on the solute and solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will generally lead to higher solubility.

-

pH (in protic solvents): The sulfonic acid and amino groups are ionizable. In protic solvents, the pH of the medium can significantly affect the ionization state of the molecule and, consequently, its solubility. The zwitterionic nature of the molecule at certain pH values can also influence its solubility.

-

Presence of Cosolvents: The solubility of 5-acetamido-2-aminobenzenesulfonic acid can be modulated by using a mixture of solvents. For instance, adding a small amount of a highly polar solvent to a less polar one can significantly increase the solubility of a polar compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of 5-acetamido-2-aminobenzenesulfonic acid in organic solvents. While specific quantitative data remains to be extensively published, a strong theoretical understanding of its solubility can be derived from its physicochemical properties. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine precise solubility data tailored to their specific needs.

For professionals in drug development, a thorough characterization of the solubility of this and similar compounds is a critical step in the pre-formulation and formulation stages. Future work should focus on generating a comprehensive database of the solubility of 5-acetamido-2-aminobenzenesulfonic acid in a wider range of pharmaceutically relevant solvents and solvent mixtures at various temperatures. Such data would be invaluable for the rational design of synthetic processes and the development of effective drug delivery systems.

References

- Martin, A., Wu, P. L., & Adjei, A. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(1), 41-45.

- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- Ferreira, O., & Pinho, S. P. (2016). The Experimental Determination of Solubilities. In Solubility of Functional Compounds in Pure and Binary Solvent Mixtures. IntechOpen.

- Fako, E., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver.

- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- Auerbach, I. L., & Liley, P. E. (1983). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC.

- Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 47-50.

- Bustamante, P., Escalera, B., Martin, A., & Selles, E. (2001).

-

PubChem. (n.d.). 2-Acetamido-5-aminobenzenesulfonic acid. Retrieved from [Link]

-

Britannica, The Editors of Encyclopaedia. (2023, December 12). sulfonic acid. In Encyclopædia Britannica. Retrieved from [Link]

Sources

Unraveling the Structural Enigma: A Technical Guide to 5-Acetamido-2-aminobenzenesulfonic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetamido-2-aminobenzenesulfonic acid, a significant chemical intermediate in the synthesis of azo dyes and potentially other specialized chemicals, presents a notable gap in our crystallographic knowledge. Despite its industrial relevance, a publicly available, experimentally determined crystal structure remains elusive. This technical guide serves as a comprehensive resource, consolidating known information on this compound and, in the absence of empirical data, proposing a robust computational methodology to predict its three-dimensional structure and crystal packing. This guide is intended to empower researchers to navigate the current data landscape and to provide a strategic framework for future structural elucidation, be it through computational modeling or experimental crystallization.

Introduction: The Significance of a Missing Structure

5-Acetamido-2-aminobenzenesulfonic acid (CAS No. 96-78-6), also known by its synonym 4-Aminoacetanilide-3-sulfonic acid, belongs to a class of substituted benzenesulfonic acids.[1][2][] These molecules are pivotal in various industrial applications, primarily as precursors in the synthesis of colorants.[4][5] The precise arrangement of atoms in the solid state, the crystal structure, governs many of a material's bulk properties, including solubility, stability, and bioavailability. For a compound like 5-Acetamido-2-aminobenzenesulfonic acid, understanding its crystal structure is paramount for optimizing its synthesis, purification, and formulation in various applications.

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature reveals a conspicuous absence of a determined crystal structure for this specific isomer. This guide, therefore, addresses this knowledge gap by providing a dual perspective: a summary of the existing chemical and physical data, and a proposed computational pathway to model its structure.

Compound Profile: What We Know

While the crystal structure is yet to be determined, a significant amount of information regarding the physicochemical properties and synthesis of 5-Acetamido-2-aminobenzenesulfonic acid is available.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of 5-Acetamido-2-aminobenzenesulfonic acid is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 5-acetamido-2-aminobenzenesulfonic acid | [2] |

| Synonyms | 4-Aminoacetanilide-3-sulfonic acid, PAA3SA | [1][2] |

| CAS Number | 96-78-6 | [1][2][] |

| Molecular Formula | C₈H₁₀N₂O₄S | [1][2][] |

| Molecular Weight | 230.24 g/mol | [1][2][] |

| Appearance | Pinkish Violet Powder (commercial grade) | [1] |

| Purity | Wet: 65% Min, Dry: 98% Min (commercial grade) | [1] |

Synthesis

The synthesis of 5-Acetamido-2-aminobenzenesulfonic acid typically involves the acetylation of a diaminobenzenesulfonic acid precursor. One documented method describes the acetylation of 2,5-diaminobenzenesulfonic acid using acetic anhydride to yield the target compound.[6]

A generalized workflow for a laboratory-scale synthesis is depicted in the following diagram:

Figure 2: Proposed computational workflow for predicting the crystal structure.

Detailed Experimental Protocols (Computational)

Step 1: Molecular Conformer Search

-

Objective: To identify all low-energy gas-phase conformations of the molecule.

-

Methodology:

-

Generate an initial 3D structure of 5-Acetamido-2-aminobenzenesulfonic acid.

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

-

Cluster the resulting conformers based on RMSD and retain unique, low-energy structures for the next step.

-

Step 2: DFT Geometry Optimization

-

Objective: To obtain accurate geometries and relative energies of the conformers.

-

Methodology:

-

For each low-energy conformer from Step 1, perform a geometry optimization using Density Functional Theory (DFT).

-

A suitable level of theory would be the B3LYP functional with a 6-31G(d,p) basis set.

-

Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Step 3: Electrostatic Potential Calculation

-

Objective: To derive atomic charges for use in crystal packing prediction.

-

Methodology:

-

Using the DFT-optimized geometry of the lowest energy conformer, calculate the electrostatic potential (ESP).

-

Fit atomic charges to the ESP using a standard algorithm (e.g., CHELPG).

-

Step 4: Crystal Packing Prediction

-

Objective: To generate a set of plausible crystal packing arrangements.

-

Methodology:

-

Utilize specialized crystal structure prediction (CSP) software.

-

Input the optimized molecular geometry and derived atomic charges.

-

The software will sample different space groups and orientations to generate a large number of trial crystal structures.

-

Step 5: Lattice Energy Minimization

-

Objective: To rank the predicted crystal structures by stability.

-

Methodology:

-

For each generated crystal structure, perform a lattice energy minimization.

-

This can be done using a reliable force field or, for higher accuracy, with periodic DFT calculations incorporating a dispersion correction (DFT-D).

-

Step 6: Analysis of Predicted Structures

-

Objective: To analyze the most stable predicted structures and identify the most likely candidates.

-

Methodology:

-

Examine the lowest energy predicted structures for common packing motifs and intermolecular interactions, particularly hydrogen bonds involving the sulfonic acid, amine, and amide groups.

-

Simulate the powder X-ray diffraction (PXRD) pattern for each of the top candidate structures. These can be compared with experimental PXRD data if a crystalline powder of the compound can be synthesized.

-

Conclusion and Future Outlook

The crystal structure of 5-Acetamido-2-aminobenzenesulfonic acid remains an open question in solid-state chemistry. This guide has consolidated the available information on this compound and provided a detailed computational protocol for its structural prediction. The proposed workflow offers a viable path to gain significant structural insights, which can guide future experimental efforts in crystallization and characterization. The elucidation of this structure, whether computationally or experimentally, will be a valuable contribution to the fields of materials science and industrial chemistry.

References

-

LookChem. 4-Aminoacetanilide-3-sulfonic acid CAS NO.96-78-6. [Link]

-

SIELC Technologies. Benzenesulfonic acid, 5-(acetylamino)-2-amino-. [Link]

-

Tradeindia. New Coaltar Chemicals Mfg. Co. in Ahmedabad, Gujarat, India. [Link]

-

PrepChem.com. Synthesis of 2-amino-5-acetylaminobenzenesulfonic acid. [Link]

- Ashford, R.D. Ashford's Dictionary of Industrial Chemicals.

Sources

- 1. 4-Aminoacetanilide-3-sulfonic acid, CasNo.96-78-6 Prashant Group India [prasantgroup.lookchem.com]

- 2. 4-Aminoacetanilide-3-sulfonic acid | 96-78-6 [chemicalbook.com]

- 4. New Coaltar Chemicals Mfg. Co. in Ahmedabad, Gujarat, India - Company Profile [tradeindia.com]

- 5. industrialchemistry.org [industrialchemistry.org]

- 6. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Formation of 5-Acetamido-2-aminobenzenesulfonic Acid

This guide provides a comprehensive technical overview of the synthetic pathway and underlying mechanistic principles for the formation of 5-Acetamido-2-aminobenzenesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships in experimental design, ensuring a deep and practical understanding of the synthesis.

Introduction

5-Acetamido-2-aminobenzenesulfonic acid is a valuable intermediate in the synthesis of various specialty chemicals, including azo dyes and pharmaceuticals. Its structure, featuring amino, acetamido, and sulfonic acid functional groups on a benzene ring, provides multiple reactive sites for further chemical derivatization.[1] A robust and well-understood synthesis is paramount for ensuring the purity and yield required for industrial and research applications. This guide details a common and logical synthetic route starting from acetanilide, proceeding through a series of electrophilic aromatic substitution and reduction reactions.

Synthetic Pathway Overview

The formation of 5-Acetamido-2-aminobenzenesulfonic acid from acetanilide is typically achieved in a three-step process. This pathway is governed by the principles of electrophilic aromatic substitution (EAS), where the directing effects of the substituents on the aromatic ring are critical in achieving the desired regiochemistry.

The overall transformation can be summarized as follows:

-

Sulfonation of acetanilide to produce 4-acetamidobenzenesulfonic acid.

-

Nitration of 4-acetamidobenzenesulfonic acid to form 4-acetamido-2-nitrobenzenesulfonic acid.

-

Reduction of the nitro group to yield the final product, 5-acetamido-2-aminobenzenesulfonic acid.

Sources

Physicochemical properties of 5-Acetamido-2-aminobenzenesulfonic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Acetamido-2-aminobenzenesulfonic Acid

Introduction

5-Acetamido-2-aminobenzenesulfonic acid (CAS No. 6973-05-3) is a substituted aromatic sulfonic acid with significant potential as a building block in various chemical syntheses. Its bifunctional nature, possessing both amino and acetamido groups, makes it a valuable intermediate, particularly in the development of azo dyes and potentially as a scaffold in medicinal chemistry.[1] A comprehensive understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound. These properties govern its reactivity, solubility, and formulation characteristics, directly impacting its application in synthesis, purification, and potential biological systems.

This guide provides a detailed examination of the key physicochemical attributes of 5-Acetamido-2-aminobenzenesulfonic acid, moving beyond a simple data sheet to explain the causality behind experimental design for its characterization. It is structured to provide both quick-reference data and in-depth methodological insights, reflecting a field-proven approach to compound analysis.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for interpreting its chemical behavior.

-

IUPAC Name: 5-acetamido-2-aminobenzenesulfonic acid[2]

-

Synonyms: 2-(Acetylamino)-5-aminobenzenesulfonic acid, 4-Aminoacetanilide-2-sulfonic acid[2][3]

-

CAS Number: 6973-05-3[2]

-

Chemical Structure:

Smiles: CC(=O)NC1=C(C=C(C=C1)N)S(=O)(=O)O[2]

Summary of Physicochemical Properties

This table summarizes the available and predicted physicochemical data for 5-Acetamido-2-aminobenzenesulfonic acid. It is crucial to note that while computed data provides valuable estimates, experimental verification is essential for critical applications.

| Property | Value | Data Type | Source |

| Molecular Weight | 230.24 g/mol | Calculated | PubChem[2], ChemicalBook[3] |

| Density | 1.560 ± 0.06 g/cm³ | Predicted | ChemicalBook[3] |

| pKa | -1.30 ± 0.45 | Predicted | ChemicalBook[3] |

| XLogP3-AA | -0.3 | Computed | PubChem[2] |

| Hydrogen Bond Donors | 3 | Computed | PubChem[2] |

| Hydrogen Bond Acceptors | 5 | Computed | PubChem[2] |

| Rotatable Bond Count | 2 | Computed | PubChem[2] |

In-Depth Analysis and Experimental Protocols

Acidity (pKa)

Field Insight: The predicted pKa of -1.30 is associated with the sulfonic acid group (-SO₃H).[3] This extremely low value indicates that it is a very strong acid, existing almost entirely in its deprotonated sulfonate form (-SO₃⁻) in aqueous solutions across the entire practical pH range. The amino groups will have their own, higher pKa values, behaving as bases. This zwitterionic nature—having both a strong acidic site and basic sites—is critical as it dictates solubility, reactivity, and interactions with biological targets.

Protocol for pKa Determination (Potentiometric Titration)

This method is a robust, self-validating system for determining the dissociation constants of the amino groups. The sulfonic acid pKa is too strong to be accurately measured this way and is better assessed via spectroscopic or computational methods.

Workflow for pKa Determination

Caption: Workflow for pKa Determination via Potentiometry

-

Step 1: Solution Preparation. Accurately weigh ~10-20 mg of 5-Acetamido-2-aminobenzenesulfonic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. The choice of water as a solvent is based on the expected high polarity of the zwitterionic compound.

-

Step 2: Ionic Strength Adjustment. Add a supporting electrolyte like KCl to a final concentration of 0.15 M. Causality: This maintains a constant ionic strength, minimizing fluctuations in activity coefficients that can affect the accuracy of pH measurements.

-

Step 3: Titration. Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C) and titrate with a standardized strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode. Titrating with acid will protonate the basic amino groups.

-

Step 4: Data Analysis. Plot the pH versus the volume of titrant added. The pKa values corresponding to the amino groups are determined from the pH at the half-equivalence points on the titration curve. The inflection points, found using the first derivative of the curve, represent the equivalence points.

Solubility

Field Insight: The presence of a highly polar sulfonic acid group and two nitrogen-containing functional groups suggests significant solubility in polar solvents like water, especially at pH values where the molecule is charged. The computed XLogP3 of -0.3 further supports its hydrophilic character.[2] Poor solubility is a major hurdle in drug development; therefore, accurately quantifying this parameter is essential.

Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility, ensuring a true equilibrium is reached.

-

Step 1: Sample Preparation. Add an excess amount of the solid compound to several vials containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl). Causality: Using excess solid ensures that the solution becomes saturated.

-

Step 2: Equilibration. Tightly seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a prolonged period (24-48 hours). Causality: This duration is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.

-

Step 3: Phase Separation. After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

-

Step 4: Quantification. Carefully withdraw a known volume of the supernatant, ensuring no solid material is disturbed. Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Step 5: Validation. The presence of solid material at the end of the experiment must be confirmed visually to validate that the initial amount was indeed in excess.

Spectroscopic Profile

Spectroscopic analysis provides irrefutable confirmation of the compound's identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, the amide (-NH-) proton, and the acetyl methyl (-CH₃) protons. For a related compound, 4-Acetamido-2-aminobenzenesulfonic acid, characteristic aromatic and amine proton signals are observed.[5] For the title compound, one would expect three distinct aromatic proton signals due to the substitution pattern. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid and acetamido groups.

-

¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule (six aromatic, one carbonyl, and one methyl).

Protocol for NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆. Causality: D₂O is a good choice due to the compound's polarity, but exchangeable protons (-NH, -NH₂, -SO₃H) will not be observed. DMSO-d₆ is often preferred as it solubilizes many polar compounds and allows for the observation of exchangeable protons.

-

Dissolution: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Analysis: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorptions:

-

N-H Stretch: Two bands around 3400-3300 cm⁻¹ for the primary amine (-NH₂). A single band around 3300 cm⁻¹ for the secondary amide (-NH).

-

C=O Stretch (Amide I): A strong absorption around 1680-1640 cm⁻¹.

-

N-H Bend (Amide II): An absorption around 1640-1550 cm⁻¹.

-

S=O Stretch: Strong, characteristic absorptions for the sulfonate group, typically found around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

-

Logical Relationship of Physicochemical Properties

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Acetamido-5-aminobenzenesulfonic acid | C8H10N2O4S | CID 81450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6973-05-3 CAS MSDS (2-Acetamido-5-aminobenzenesulfonicacid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of 5-Acetamido-2-aminobenzenesulfonic Acid and its Isomers

Abstract: This guide provides a comprehensive overview of the essential safety and handling protocols for 5-Acetamido-2-aminobenzenesulfonic acid, a key intermediate in the synthesis of dyes and various pharmaceutical compounds. Due to the limited availability of specific safety data for this exact isomer, this document synthesizes field-proven insights and authoritative data from closely related, well-documented aromatic aminosulfonic acids, such as 2-Aminobenzenesulfonic acid (Orthanilic acid) and 4-Aminobenzenesulfonic acid (Sulfanilic acid). The principles and procedures outlined herein are grounded in established laboratory safety standards to ensure the protection of researchers, scientists, and drug development professionals. This guide covers hazard identification, risk assessment, exposure controls, emergency procedures, and proper disposal, providing a self-validating system for safe laboratory operations.

Introduction and Physicochemical Properties

5-Acetamido-2-aminobenzenesulfonic acid belongs to the family of aromatic aminosulfonic acids, compounds of significant interest in organic synthesis.[1] These molecules feature an aromatic ring substituted with amino (-NH2), acetamido (-NHCOCH3), and sulfonic acid (-SO3H) functional groups. This unique combination of functional groups makes them versatile building blocks but also necessitates a thorough understanding of their potential hazards.[1] The sulfonic acid group imparts acidic properties and enhances water solubility, while the aromatic amine moiety can be associated with potential irritant and sensitization effects.[2]

While a definitive Safety Data Sheet (SDS) for 5-Acetamido-2-aminobenzenesulfonic acid is not consistently available across major suppliers, its physical properties and hazards can be reliably inferred from its structure and data on its isomers.

| Property | Value / Description | Source(s) |

| Chemical Name | 5-Acetamido-2-aminobenzenesulfonic acid | N/A |

| Synonyms | Acetyl Fast Red G; Acetyl Sulfanilic Acid | [3] |

| CAS Number | 116-63-2 | [3] |

| Molecular Formula | C₈H₁₀N₂O₃S (Note: some sources suggest C₈H₁₀N₂O₄S) | [3] |

| Molecular Weight | 214.24 g/mol (for C₈H₁₀N₂O₃S) | [3] |

| Appearance | Off-white to beige crystalline powder | [3] |

| Melting Point | 250-260°C (decomposes) | [3] |

| Solubility | Soluble in water | [3] |

Hazard Identification and Risk Assessment

The primary hazards associated with aromatic aminosulfonic acids are related to their corrosive/irritant nature and potential for sensitization. The data from close analogs like 2-Aminobenzenesulfonic acid provides a strong basis for risk assessment.[4][5]

GHS Classification (Based on 2-Aminobenzenesulfonic acid)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

Primary Routes of Exposure & Health Effects:

-

Inhalation: Inhalation of dust can cause irritation or chemical burns to the respiratory tract.[5]

-

Skin Contact: Direct contact can cause irritation or severe skin burns.[5] Some related compounds may cause an allergic skin reaction.[5]

-

Eye Contact: Poses a risk of serious, potentially irreversible eye damage. The substance is corrosive and can cause burns to the eyes.[5]

-

Ingestion: If swallowed, it can cause burns to the mouth, throat, and gastrointestinal tract.[5]

The causality of these hazards stems from the acidic sulfonic acid group, which can denature proteins on contact with tissues, leading to irritation and burns. The aromatic amine structure, while less acutely hazardous in this form, is a common structural motif in sensitizing agents.

Hierarchy of Controls for Safe Handling

A systematic approach to safety, known as the hierarchy of controls, is essential for minimizing risk. This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.

A. Engineering Controls: The primary engineering control for handling powdered 5-Acetamido-2-aminobenzenesulfonic acid is a certified chemical fume hood.[5] This contains dust at the source, preventing inhalation. Work areas must also be equipped with easily accessible eyewash stations and safety showers.[6]

B. Administrative Controls:

-

Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical.

-

Ensure all personnel receive documented training on the specific hazards and handling procedures.[7]

-

Restrict access to storage and handling areas to authorized personnel only.

-

Practice good industrial hygiene: wash hands thoroughly after handling and before leaving the lab. Do not eat, drink, or smoke in laboratory areas.[7]

C. Personal Protective Equipment (PPE): PPE is the final line of defense and must be selected based on the specific task.[8][9]

| Protection Type | Specification | Rationale / Standard |

| Eye/Face | Chemical safety goggles or safety glasses with side-shields. A face shield may be required for large quantities or splash risks.[10] | Protects against dust particles and splashes. Conforms to OSHA 29 CFR 1910.133. |

| Skin | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.[10][11] | Prevents direct skin contact and potential burns or irritation. |

| Respiratory | A NIOSH-approved respirator (e.g., N95 dust mask) may be required if handling outside of a fume hood where dust generation is possible.[11] | Prevents inhalation of irritating dust particles. Conforms to OSHA 29 CFR 1910.134. |

Standard Operating Procedures: Handling & Storage

Adherence to meticulous protocols is critical for preventing exposure and ensuring experimental integrity.

Protocol 1: Weighing and Handling the Solid Compound

-

Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood is operational.

-

Transport: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[12]

-

Weighing: Perform all weighing operations inside the fume hood on a tared weigh boat or paper.

-

Transfer: Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as dropping or rapid scooping.

-

Closure: Tightly seal the main container immediately after use.

-

Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weigh boat as hazardous waste.

Caption: Workflow for the safe handling of powdered 5-Acetamido-2-aminobenzenesulfonic acid.

Storage Requirements: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][13] It should be kept separate from incompatible materials such as strong oxidizing agents and strong bases.[3] Clearly label the container with the chemical name and hazard information.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5] |

| Eye Contact | Immediately rinse eyes cautiously with water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a couple of glasses of water to drink. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[4]

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[4][5]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5]

Accidental Release (Spill) Protocol: For a small solid spill:

-

Evacuate & Secure: Evacuate non-essential personnel and restrict access to the area. Ensure adequate ventilation.[7]

-

Assess & Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

-

Contain & Clean: Gently sweep up the spilled solid material, avoiding dust generation.[13] Dampening the material with water may help control dust.[14] Place the material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[15]

Caption: Step-by-step workflow for responding to a solid chemical spill.

Waste Disposal

Chemical waste must be managed in compliance with all federal, state, and local regulations.

-

Collection: Collect waste 5-Acetamido-2-aminobenzenesulfonic acid and any materials used for spill cleanup (e.g., contaminated paper towels, gloves) in a clearly labeled, sealed, and compatible hazardous waste container.[15]

-

Segregation: Do not mix this waste stream with other incompatible chemical wastes.[15]

-

Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[15] Never dispose of this chemical down the drain or in regular trash.

By adhering to the comprehensive protocols outlined in this guide, researchers and scientists can effectively mitigate the risks associated with 5-Acetamido-2-aminobenzenesulfonic acid and its isomers, ensuring a safe and compliant laboratory environment.

References

-

Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling. [Link]

-

CHEMM. Personal Protective Equipment (PPE). [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

-

Metasci. Safety Data Sheet 2-Aminobenzenesulfonic acid. [Link]

-

Chem One. Safety Data Sheet - Sulfamic Acid. [Link]

-

IRO Group Inc. Aminosulfonic Acid, Sulfamic Acid, CAS No.5329-14-6. [Link]

-

ESB West Offaly Power. EMS 10.1-01 Emergency Procedures for Chemical, Fire or Crisis. [Link]

-

EHS Daily Advisor. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

-

NorFalco. Spills. [Link]

-

Ccount Chem. 5-Acetamido-2-Aminobenzenesulfonic Acid. [Link]

-

GOV.UK. (2024). Incident management - Sulphuric acid. [Link]

-

Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]

-

Veolia North America. Chlorosulfonic Acid. [Link]

-

Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]

Sources

- 1. capitalresin.com [capitalresin.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. ccount-chem.com [ccount-chem.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. fishersci.com [fishersci.com]

- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 7. chemone.com [chemone.com]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. epa.gov [epa.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. blog.gooddayswork.ag [blog.gooddayswork.ag]

- 12. avantiresearch.com [avantiresearch.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. Spills [norfalco.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Theoretical Investigation of 5-Acetamido-2-aminobenzenesulfonic Acid

This guide provides a comprehensive framework for the theoretical and computational analysis of 5-Acetamido-2-aminobenzenesulfonic acid. It is designed for researchers and scientists in computational chemistry and drug development, offering a narrative that intertwines fundamental theory with practical, step-by-step protocols. Our approach emphasizes the causality behind methodological choices, ensuring a self-validating and robust computational study.

Introduction: The "Why" Behind the Calculation

5-Acetamido-2-aminobenzenesulfonic acid (C₈H₁₀N₂O₄S) is an organic compound recognized for its role as a dye intermediate.[1] Understanding its molecular structure, stability, and electronic properties is crucial for optimizing its applications and exploring potential new functionalities. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful, non-experimental route to probe these characteristics at the atomic level.

Quantum chemistry calculations, such as Density Functional Theory (DFT), have become indispensable tools for chemists to predict and understand molecular properties.[2] They allow us to build a detailed picture of the molecule's geometry, vibrational modes, and electronic behavior, providing insights that complement and guide experimental work. This guide will walk through the process of setting up, running, and interpreting these calculations for 5-Acetamido-2-aminobenzenesulfonic acid.

Foundational Molecular Properties

Before delving into complex calculations, it is essential to establish the molecule's basic identity and properties.

| Property | Value | Source |

| Chemical Name | 5-Acetamido-2-aminobenzenesulfonic acid | - |

| CAS Number | 116-63-2 | [3] |

| Molecular Formula | C₈H₁₀N₂O₄S | [3] |

| Molecular Weight | 214.24 g/mol | [3] |

| Appearance | Off-white to beige crystalline powder | [3] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N | - |

| InChIKey | HTSAIYNUUSUYAJ-UHFFFAOYSA-N | [4] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];// Atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; N2 [label="N"]; S1 [label="S"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; C7 [label="C"]; C8 [label="C"];

// Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- N1; C2 -- S1; C4 -- N2; N1 -- C7; C7 -- O1; C7 -- C8;

// Sulfonic Acid Group S1 -- O2; S1 -- O3; S1 -- O4;

// Positioning for clarity (example positions) C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N1 [pos="0,2!"]; S1 [pos="-1.73,1!"]; N2 [pos="0,-2!"]; C7 [pos="1,2.5!"]; O1 [pos="1,3.5!"]; C8 [pos="2,2!"]; O2 [pos="-2.5,0.5!"]; O3 [pos="-2.5,1.5!"]; O4 [pos="-1.73,2!"]; }

Caption: 2D representation of 5-Acetamido-2-aminobenzenesulfonic acid.

Scientific Integrity: Selecting the Right Computational Tools

The trustworthiness of any theoretical study hinges on the judicious selection of the computational method and basis set. This choice is not arbitrary; it is a balance between desired accuracy and available computational resources.[5]

Pillar of Theory: Density Functional Theory (DFT)

For a medium-sized organic molecule like this, Density Functional Theory (DFT) offers the optimal blend of accuracy and efficiency.[2][6] Unlike more computationally costly ab initio methods like Hartree-Fock (HF), DFT includes a treatment of electron correlation, which is essential for accurately describing molecular properties.[6]

We select the B3LYP functional, a hybrid functional that incorporates elements of both HF theory and other exchange-correlation functionals. B3LYP is one of the most popular and well-benchmarked functionals for the structural and energetic analysis of organic molecules, making it a reliable choice.[2][7]

Pillar of Representation: The Basis Set

A basis set is the collection of mathematical functions used to construct the molecular orbitals.[5][8] The size and type of the basis set directly impact the quality of the calculation.

We select the 6-311++G(d,p) basis set, which belongs to the Pople family of basis sets.[9][10] Let's deconstruct this choice:

-

6-311G : This is a triple-split valence basis set. It uses one function (a contraction of 6 Gaussian functions) for core atomic orbitals and three functions for valence orbitals, allowing for greater flexibility in describing chemical bonds.

-

++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or weak, long-range interactions.

-

(d,p) : These are polarization functions. The 'd' adds d-type functions to heavy (non-hydrogen) atoms, and the 'p' adds p-type functions to hydrogen atoms. These functions allow the orbitals to change shape and direction within the molecule, which is critical for an accurate description of bonding.[9][11]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust theoretical model chemistry for investigating sulfonamide-containing organic molecules.[7]

Protocols for Computational Analysis

The following sections detail the step-by-step workflows for the theoretical analysis. These protocols are designed to be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Workflow: Geometry Optimization & Vibrational Analysis

The first and most critical step is to find the molecule's most stable three-dimensional structure, known as the global energy minimum.

Caption: Workflow for geometry optimization and frequency calculation.

Step-by-Step Protocol:

-